2,2-Difluoro-3-oxo-3-phenylpropanenitrile 2,2-Difluoro-3-oxo-3-phenylpropanenitrile
Brand Name: Vulcanchem
CAS No.: 71683-04-0
VCID: VC17980503
InChI: InChI=1S/C9H5F2NO/c10-9(11,6-12)8(13)7-4-2-1-3-5-7/h1-5H
SMILES:
Molecular Formula: C9H5F2NO
Molecular Weight: 181.14 g/mol

2,2-Difluoro-3-oxo-3-phenylpropanenitrile

CAS No.: 71683-04-0

Cat. No.: VC17980503

Molecular Formula: C9H5F2NO

Molecular Weight: 181.14 g/mol

* For research use only. Not for human or veterinary use.

2,2-Difluoro-3-oxo-3-phenylpropanenitrile - 71683-04-0

Specification

CAS No. 71683-04-0
Molecular Formula C9H5F2NO
Molecular Weight 181.14 g/mol
IUPAC Name 2,2-difluoro-3-oxo-3-phenylpropanenitrile
Standard InChI InChI=1S/C9H5F2NO/c10-9(11,6-12)8(13)7-4-2-1-3-5-7/h1-5H
Standard InChI Key SKGHUYIMVHKRBC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)C(C#N)(F)F

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The molecular formula of 2,2-difluoro-3-oxo-3-phenylpropanenitrile is C₁₀H₇F₂NO, with a molecular weight of 195.17 g/mol. Key structural features include:

  • A carbonyl group at position 3, enabling nucleophilic addition reactions.

  • Two fluorine atoms at position 2, enhancing electrophilicity and influencing steric interactions.

  • A phenyl ring conjugated to the carbonyl, contributing to aromatic stabilization.

  • A nitrile group at position 1, offering sites for further functionalization.

The presence of fluorine atoms significantly alters the compound’s electronic profile compared to non-fluorinated analogs. The electronegativity of fluorine increases the polarity of the C–F bonds, rendering the α-carbon more electrophilic and susceptible to nucleophilic attack.

Table 1: Comparative Molecular Properties of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
3-Oxo-3-phenylpropanenitrileC₉H₇NO145.16Carbonyl, nitrile
2-Fluoro-3-oxo-3-phenylpropanenitrileC₉H₆FNO163.15Carbonyl, nitrile, fluorine
2,2-Difluoro-3-oxo-3-phenylpropanenitrileC₁₀H₇F₂NO195.17Carbonyl, nitrile, two fluorines

Synthetic Strategies

Laboratory-Scale Synthesis

While no explicit protocols for 2,2-difluoro-3-oxo-3-phenylpropanenitrile are documented, its synthesis can be inferred from methods used for monofluoro analogs. A plausible route involves:

  • Fluorination of 3-Oxo-3-phenylpropanenitrile:

    • Reagents: Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    • Conditions: Anhydrous acetonitrile, 60–80°C, 12–24 hours.

    • Mechanism: Electrophilic fluorination at the α-position via an enolate intermediate.

    The difluoro derivative likely requires a two-step fluorination process or excess fluorinating agent to introduce the second fluorine atom.

Industrial Production Considerations

Scaling this synthesis necessitates optimization for yield and purity:

  • Continuous Flow Reactors: Enhance heat transfer and reduce side reactions.

  • Catalytic Systems: Transition-metal catalysts (e.g., palladium) may improve regioselectivity.

Physicochemical Properties

Spectral Characteristics

  • IR Spectroscopy: Strong absorption bands at ~1,720 cm⁻¹ (C=O stretch) and ~2,250 cm⁻¹ (C≡N stretch).

  • NMR Spectroscopy:

    • ¹H NMR: Absence of protons at the difluorinated C2 position; aromatic protons (δ 7.3–7.8 ppm).

    • ¹³C NMR: Carbonyl carbon (δ ~190 ppm), nitrile carbon (δ ~120 ppm).

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to dipole interactions.

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating anhydrous storage.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The difluorinated α-carbon undergoes nucleophilic substitution with amines, alkoxides, or thiols. For example:
C10H7F2NO+NH3C10H9F2N2O+HF\text{C}_{10}\text{H}_{7}\text{F}_{2}\text{NO} + \text{NH}_{3} \rightarrow \text{C}_{10}\text{H}_{9}\text{F}_{2}\text{N}_{2}\text{O} + \text{HF}
This reactivity is exploited in pharmaceutical synthesis to introduce amine functionalities.

Reduction and Oxidation

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the nitrile to a primary amine.

  • Oxidation: The phenyl ring can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions.

Comparative Analysis with Structural Analogs

Table 2: Biological Activity of Fluorinated Propanenitriles

CompoundTarget EnzymeIC₅₀ (nM)Key Advantage
2-Fluoro-3-oxo-3-phenylpropanenitrileThrombin165Moderate selectivity
2,2-Difluoro-3-oxo-3-phenylpropanenitrileThrombin (predicted)<100Enhanced binding affinity
3-Oxo-3-phenylpropanenitrileN/AN/ALimited bioactivity

The difluoro compound’s predicted lower IC₅₀ stems from stronger hydrogen bonding via fluorine’s electronegativity.

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